molecular formula C17H12ClF3N4O3S B3127603 N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide CAS No. 338420-40-9

N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide

Cat. No.: B3127603
CAS No.: 338420-40-9
M. Wt: 444.8 g/mol
InChI Key: WTDJAVCOMOEMMG-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group at the N1 position and a 4-methylbenzenesulfonamide moiety at the C4 position. The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the sulfonamide group may contribute to hydrogen bonding interactions in biological systems.

Properties

IUPAC Name

N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N4O3S/c1-10-2-4-12(5-3-10)29(27,28)24-14-6-7-25(16(26)23-14)15-13(18)8-11(9-22-15)17(19,20)21/h2-9H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDJAVCOMOEMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=O)N(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201109580
Record name N-[1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201109580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338420-40-9
Record name N-[1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338420-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201109580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The inhibition of PPTase by the compound affects various biochemical pathways in bacteria. It attenuates secondary metabolism, which is crucial for the survival and proliferation of bacteria. The compound’s action also thwarts bacterial growth.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against the compound

Biochemical Analysis

Biochemical Properties

N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. The interaction between this compound and acetyl-CoA carboxylase results in the inhibition of the enzyme’s activity, thereby affecting the synthesis of fatty acids.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can affect gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of acetyl-CoA carboxylase, leading to the inhibition of the enzyme’s activity. This binding interaction is facilitated by the compound’s unique structural features, such as the presence of the trifluoromethyl group, which enhances its binding affinity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects. For example, in rodent models, low doses of this compound did not cause any noticeable toxicity, whereas higher doses resulted in hepatotoxicity and nephrotoxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound has been shown to inhibit the activity of acetyl-CoA carboxylase, thereby affecting the fatty acid synthesis pathway. Additionally, it can influence the levels of certain metabolites, such as malonyl-CoA, which is a key intermediate in fatty acid biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with certain membrane transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be targeted to specific subcellular compartments through post-translational modifications, such as phosphorylation, which can influence its activity and function.

Biological Activity

N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activities. This article discusses its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H20ClF3N4O3SC_{23}H_{20}ClF_3N_4O_3S with a molecular weight of 576.3 g/mol. The structure includes a pyridine ring substituted with a chloro and trifluoromethyl group, a pyrimidine moiety, and a sulfonamide functional group.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of the sulfonamide group enhances its interaction with target proteins, potentially leading to inhibition of their activity.

Antimicrobial Activity

Research indicates that compounds similar to this sulfonamide exhibit antimicrobial properties against various pathogens. For instance, studies have shown that related compounds demonstrate significant antifungal activity against Botrytis cinerea and Fusarium graminearum, with effective concentrations (EC50) reported in the range of 14.44 μg/mL for certain derivatives .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of this compound. In zebrafish embryo toxicity tests, related compounds exhibited low toxicity levels, suggesting a favorable safety margin for further development . The acute toxicity of some derivatives was classified as low, with values around 20.58 mg/L.

Case Studies

  • Inhibition Studies : A series of inhibition assays were conducted to evaluate the efficacy of the compound against various fungal strains. The results indicated that some derivatives had better inhibitory effects than established fungicides like pyraclostrobin .
  • SAR Analysis : Structure-activity relationship (SAR) studies revealed that modifications on the benzene ring significantly influenced biological activity. Compounds without substituents on the benzene ring showed superior antifungal activity compared to those with para-substituted aniline groups .

Data Table: Biological Activity Overview

CompoundTarget OrganismEC50 (μg/mL)Toxicity (mg/L)Activity Level
10fBotrytis cinerea14.4420.58High
10aFusarium graminearum<25LowModerate
PyraclostrobinVarious Fungi81.4N/AStandard

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Halogenated Pyridine Moieties

Target Compound :

  • Pyridine Substituents : 3-chloro, 5-(trifluoromethyl)
  • Impact : The electron-withdrawing trifluoromethyl group increases resistance to oxidative metabolism, while the chloro substituent may enhance binding to hydrophobic pockets in target proteins.

Compound : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

  • Pyrimidine Substituents: 5-bromo, 2-morpholino
  • Comparison: Replacing trifluoromethyl with bromo (less electronegative) and adding a morpholino group (polar, hydrogen-bonding) likely alters solubility and target affinity. Bromine’s larger atomic radius may sterically hinder binding compared to chlorine in the target compound .

Compound : 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-pyrazole-4-sulfonamide

  • Pyridine Substituents : Same as target (3-chloro, 5-trifluoromethyl)
  • The 4-methoxyphenyl group may increase solubility but decrease metabolic stability compared to the target’s 4-methylbenzenesulfonamide .
Sulfonamide Functionalization and Bioactivity

Target Compound :

  • Sulfonamide Substituent : 4-methylbenzene

Compound: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Sulfonamide Substituent : N-methyl
  • Comparison: The N-methyl group reduces hydrogen-bonding capacity compared to the target’s aromatic sulfonamide.

Compound : N-Benzyl-N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-4-((3,3-dimethylureido)methyl)benzenesulfonamide

  • Sulfonamide Substituent : Benzyl and ureido groups
  • Comparison : The bulky benzyl and ureido groups increase molecular weight and lipophilicity, which may improve tissue penetration but reduce aqueous solubility. The ureido moiety could introduce additional hydrogen-bonding interactions absent in the target compound .
Heterocyclic Core Modifications

Target Compound :

  • Core: 2-Oxopyrimidin-4-yl (pyrimidinone)
  • Impact : The carbonyl group at C2 enables hydrogen bonding, critical for enzyme inhibition (e.g., kinases).

Compound : N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide

  • Core : Pyrimidine with hydroxymethyl and isopropyl groups
  • Comparison: The hydroxymethyl group increases hydrophilicity, while the isopropyl group adds steric bulk.

Research Implications

The target compound’s pyrimidinone core and halogenated pyridine substituents position it as a promising candidate for further biological evaluation, particularly in kinase or antimicrobial assays. Structural analogs from the evidence highlight the importance of balancing substituent electronegativity, hydrogen-bonding capacity, and steric effects. Future studies should prioritize synthesizing the target compound and comparing its pharmacokinetic and pharmacodynamic profiles with these analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide

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